6-(2,2,2-Trifluoroethoxy)nicotinic acid

Carbonic Anhydrase III Enzyme Inhibition Hyperlipidemia

6-(2,2,2-Trifluoroethoxy)nicotinic acid (CAS 175204-90-7) is a fluorinated pyridine-3-carboxylic acid derivative characterized by a trifluoroethoxy substituent at the 6-position of the nicotinic acid core. With a molecular formula of C8H6F3NO3 and a molecular weight of 221.13 g/mol, this compound serves as a versatile building block in medicinal chemistry, particularly valued for the electron-withdrawing properties and metabolic stability imparted by its trifluoroethoxy group.

Molecular Formula C8H6F3NO3
Molecular Weight 221.13 g/mol
CAS No. 175204-90-7
Cat. No. B067368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2,2,2-Trifluoroethoxy)nicotinic acid
CAS175204-90-7
Molecular FormulaC8H6F3NO3
Molecular Weight221.13 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C(=O)O)OCC(F)(F)F
InChIInChI=1S/C8H6F3NO3/c9-8(10,11)4-15-6-2-1-5(3-12-6)7(13)14/h1-3H,4H2,(H,13,14)
InChIKeyGZOOLXWQKURRPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility33.2 [ug/mL]

6-(2,2,2-Trifluoroethoxy)nicotinic Acid (CAS 175204-90-7): A Key Fluorinated Pyridine Building Block for Medicinal Chemistry and CAIII-Targeted Research


6-(2,2,2-Trifluoroethoxy)nicotinic acid (CAS 175204-90-7) is a fluorinated pyridine-3-carboxylic acid derivative characterized by a trifluoroethoxy substituent at the 6-position of the nicotinic acid core . With a molecular formula of C8H6F3NO3 and a molecular weight of 221.13 g/mol, this compound serves as a versatile building block in medicinal chemistry, particularly valued for the electron-withdrawing properties and metabolic stability imparted by its trifluoroethoxy group . It belongs to the class of 6-substituted nicotinic acid analogues that have been systematically evaluated as carbonic anhydrase III (CAIII) inhibitors, wherein the 6-position substituent critically modulates target binding affinity [1].

Procurement Risk: Why Positional Isomers and Simple Alkoxy Analogs Cannot Substitute for 6-(2,2,2-Trifluoroethoxy)nicotinic Acid


Generic substitution with the 2-positional isomer (CAS 183368-79-8) or simpler 6-alkoxy analogs introduces quantifiable changes in lipophilicity, ionization, and target binding that undermine SAR continuity. The 6-(2,2,2-trifluoroethoxy) substitution imparts a logP of 1.86 and a logD (pH 5.5) of -0.34, whereas the 2-isomer exhibits a logP of 2.352 and a logD of +0.70—a shift that substantially alters membrane permeability and solubility profiles [1]. In carbonic anhydrase III (CAIII) binding, the trifluoroethoxy substituent yields a measured Ki of 221.9 µM, placing it in a distinct activity tier between the more potent 6-hexyloxy analog (Ki = 41.6 µM) and the weakly binding parent nicotinic acid (Ki = 248.7 µM) [2]. Replacing this compound with a non-fluorinated or differently positioned analogue risks introducing uncontrolled variables in lead optimization programs that depend on the precise electronic and steric contributions of the 6-trifluoroethoxy moiety.

Quantitative Differentiation of 6-(2,2,2-Trifluoroethoxy)nicotinic Acid: Head-to-Head Evidence Against Closest Analogs


CAIII Inhibitory Potency: Moderate Affinity with a Defined Ki of 221.9 µM Distinguishes the 6-Trifluoroethoxy Analog from Alkoxy and Chloro Substitutions

In a direct head-to-head evaluation of 14 6-substituted nicotinic acid analogues against carbonic anhydrase III (CAIII) using size-exclusion chromatography, the 6-(2,2,2-trifluoroethoxy) derivative exhibited a measured inhibition constant (Ki) of 221.9 µM [1]. This places the compound in a distinct activity bracket above the parent nicotinic acid (Ki = 248.7 µM) but below the 6-chloro (Ki = 91.5 µM), 6-ethoxy (Ki = 63.3 µM), and the most potent 6-hexyloxy analog (Ki = 41.6 µM). The quantitative ordering of Ki values across this congeneric series provides a reproducible benchmark for selecting building blocks with the desired CAIII binding profile.

Carbonic Anhydrase III Enzyme Inhibition Hyperlipidemia Cancer Metabolism

Lipophilicity LogP: 6-Trifluoroethoxy Substitution Achieves Intermediate logP of 1.86 vs. 2-Positional Isomer (2.35) and 6-Ethoxy Analog (1.18)

The predicted ACD/logP of 6-(2,2,2-trifluoroethoxy)nicotinic acid is 1.86, which is 0.49 log units lower than the 2-positional isomer (logP = 2.35) and 0.68 log units higher than the non-fluorinated 6-ethoxy analog (logP = 1.18) [1]. This intermediate lipophilicity indicates that the 6-trifluoroethoxy group strikes a balance between membrane permeability and aqueous solubility that differs meaningfully from both the more lipophilic 2-isomer and the less lipophilic alkyl ether analogues.

Lipophilicity ADME Positional Isomer Drug Design

Ionization State at Physiological pH: 6-Isomer Exhibits a pKa of 3.55 vs. 4.43 for the 2-Isomer, Shifting Ionized Fraction by ~6-Fold

The predicted acid dissociation constant (pKa) of the 6-substituted isomer is 3.55 ± 0.10, compared to 4.43 for the 2-positional isomer [1]. At physiological pH 7.4, the 6-isomer is >99.99% ionized (carboxylate form) whereas the 2-isomer is also >99.9% ionized; however, the critical difference emerges at mildly acidic pH values encountered in early endosomes (pH 5.5–6.0) and the intestinal lumen, where the 6-isomer with the lower pKa maintains a higher ionized fraction relative to the 2-isomer, directly impacting pH-dependent solubility and permeability.

pKa Ionization Solubility Permeability

LogD (pH 5.5) Divergence: 6-Isomer LogD = -0.34 vs. 2-Isomer LogD = +0.70 Indicates Opposite pH-Dependent Partitioning Behavior

At pH 5.5, the distribution coefficient (logD) of the 6-trifluoroethoxy isomer is -0.34, reflecting a net preference for the aqueous phase, whereas the 2-isomer exhibits a logD of +0.70, indicating net partitioning into the organic phase [1]. This 1.04 log unit divergence is functionally significant: the 6-isomer is more hydrophilic at the pH of the intestinal unstirred water layer and early endosomal compartments, while the 2-isomer remains more lipophilic. Such a reversal in partitioning behavior under identical pH conditions constitutes a first-order physicochemical differentiation that cannot be compensated by simple concentration adjustment.

LogD Distribution Coefficient pH-Dependent Lipophilicity Bioavailability

A Validated Pharmacophoric Building Block: The 6-Trifluoroethoxy-Pyridin-3-yl Moiety Underpins the Nanomolar TRPV1 Antagonist JTS-653 and Antitubercular Leads

The 6-(2,2,2-trifluoroethoxy)pyridin-3-yl fragment serves as a key pharmacophoric element in the highly potent TRPV1 antagonist JTS-653, which displaces [3H]resiniferatoxin binding to human TRPV1 with a pA₂ of 10.1 and inhibits proton-induced activation with an IC₅₀ of 0.320 nM [1]. Additionally, 6-(2,2,2-trifluoroethoxy)nicotinic acid itself is the documented starting material for the synthesis of N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives, a series in which seven analogs achieved MIC₉₀ values ≤ 1 µM against Mycobacterium tuberculosis strains [2]. These independent medicinal chemistry campaigns demonstrate that the 6-trifluoroethoxy substitution pattern, rather than alternative 6-alkoxy or 2-trifluoroethoxy substituents, maps directly onto the structure-activity relationships of advanced lead compounds.

TRPV1 Antagonist Pain Building Block Antibacterial JTS-653

Procurement-Relevant Application Scenarios for 6-(2,2,2-Trifluoroethoxy)nicotinic Acid


CAIII-Targeted Drug Discovery for Dyslipidemia and Oncology

With a confirmed CAIII Ki of 221.9 µM [1], this compound occupies a defined SAR position enabling rational optimization toward higher-affinity CAIII inhibitors. Research groups targeting hyperlipidemia or carbonic anhydrase III-overexpressing cancers (e.g., acute myeloid leukemia, hepatocellular carcinoma) can use this building block to systematically explore the interplay between 6-position fluorinated ethers and Zn²⁺-coordinated binding within the CAIII active site, for which docking poses and binding mode hypotheses have already been established [1].

TRPV1 Antagonist Lead Optimization for Chronic Pain Indications

The 6-(2,2,2-trifluoroethoxy)pyridin-3-yl scaffold is the validated core of JTS-653, a TRPV1 antagonist with sub-nanomolar potency (IC₅₀ = 0.320 nM, human TRPV1) and in vivo efficacy at oral doses as low as 0.1 mg/kg [2]. Medicinal chemistry teams pursuing non-opioid analgesic programs can leverage this compound as a direct entry point into a scaffold that has already demonstrated selectivity over other TRP channels and efficacy in NSAID-refractory pain models [2].

Antitubercular Agent Development Against Drug-Resistant Mycobacterium tuberculosis

This compound is the documented synthetic precursor for a series of imidazole-oxetane amide derivatives that achieved MIC₉₀ values ≤ 1 µM against multiple M. tuberculosis strains, including drug-resistant variants [3]. For anti-infective discovery programs, particularly those targeting the WHO priority pathogen M. tuberculosis, procurement of this specific building block enables synthesis of leads with demonstrated microbe selectivity and nanomolar potency [3].

Physicochemical Property Benchmarking for Fluorinated Heterocycle Libraries

The well-characterized physicochemical profile—logP 1.86, logD (pH 5.5) -0.34, and pKa 3.55 —makes this compound a useful reference standard for medicinal chemistry groups constructing fluorinated pyridine libraries. Its intermediate lipophilicity and distinct ionization behavior relative to the 2-positional isomer (ΔlogP -0.49; ΔpKa -0.88) [4][5] provide clear benchmarks for evaluating how positional variation of the trifluoroethoxy group affects permeability, solubility, and metabolic stability in a systematic fashion.

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